4-Amino-6-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of an amino group and an iodine atom at specific positions on the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a building block for various chemical syntheses. The compound's unique structure influences its reactivity and interactions with biological targets, making it a subject of interest in both academic and industrial research.
4-Amino-6-iodo-1H-indazole can be synthesized through various chemical methods, often starting from simpler indazole derivatives. The iodination process typically involves the introduction of iodine into the indazole framework using reagents like iodine or iodine monochloride under controlled conditions. The availability of this compound is supported by several chemical suppliers and research publications that detail its synthesis and applications in scientific studies.
This compound is classified as an indazole derivative, specifically a substituted indazole. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. Its classification is significant due to the diverse chemical properties and biological activities exhibited by indazole derivatives.
The synthesis of 4-Amino-6-iodo-1H-indazole typically involves the following steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during synthesis. These systems allow for precise control over reaction conditions, which can lead to improved product quality.
The molecular structure of 4-Amino-6-iodo-1H-indazole features a five-membered ring containing two nitrogen atoms and three carbon atoms. The amino group (-NH2) is located at the 4-position, while the iodine atom is positioned at the 6-position of the indazole ring.
Key structural data includes:
This structure contributes to its unique reactivity patterns and potential interactions with biological systems.
4-Amino-6-iodo-1H-indazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include substituted indazole derivatives and oxidized forms such as indazole-4,6-dione .
The mechanism of action for 4-Amino-6-iodo-1H-indazole primarily involves its interaction with biological targets, particularly enzymes involved in metabolic pathways. One notable target is indoleamine 2,3-dioxygenase 1 (IDO1), where this compound acts as an inhibitor, preventing the conversion of tryptophan into kynurenine, thereby influencing immune responses and cancer cell proliferation.
Research indicates that compounds with similar structures exhibit significant anticancer properties through apoptosis induction and inhibition of cell proliferation pathways .
4-Amino-6-iodo-1H-indazole typically appears as a solid at room temperature, with melting points that may vary depending on purity levels.
The compound exhibits:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm its structure and purity during synthesis.
4-Amino-6-iodo-1H-indazole has several applications in scientific research:
Transition-metal-catalyzed C–H activation enables direct functionalization of inert C–H bonds, bypassing pre-functionalization requirements. For 4-amino-6-iodo-1H-indazole, palladium and copper catalysts facilitate regioselective iodination at the C6 position. A copper(I) iodide/tetrabutylammonium iodide system in 1,4-dioxane achieves 85% yield for 6-iodo-1H-indazole precursor under reflux conditions, demonstrating high efficiency for halogen introduction prior to amination [1] [4]. This method exemplifies redox-neutral catalysis, where copper mediates simultaneous C–H activation and iodine incorporation via a radical pathway [6].
Key limitations include catalyst poisoning by Lewis basic groups (e.g., unprotected amines), necessitating N-protection strategies during iodination. Recent advances employ palladium/phosphine ligand systems (e.g., P(tBu)₃·HBF₄) to enhance functional group tolerance, enabling direct C–H activation even with electron-donating substituents [6] [9].
Table 1: Catalyst Systems for Indazole C6-Iodination [1] [4] [6]
Catalyst System | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
CuI/TBAI/DMEDA | 1,4-Dioxane | Reflux | 85 | C6 > C4, C7 |
Pd(OAc)₂/P(tBu)₃·HBF₄ | Toluene | 100°C | 78* | C6 exclusive |
[Cp*RhCl₂]₂/AgSbF₆ | DCE | 80°C | 70* | C4/C6 mixture |
Reported for analogous indazole iodinations; DMEDA = *N,N-Dimethylethylenediamine; TBAI = Tetrabutylammonium iodide*
Synthesizing 4,6-disubstituted indazoles requires sequential functionalization to overcome electronic bias and steric congestion. The indazole core exhibits inherent C3/C6 electrophilicity, necessitating protective group strategies for C4-amination. A two-step approach is optimal:
Solvent effects critically influence regioselectivity. Polar aprotic solvents (DMF, NMP) favor C4-amination over C7 due to enhanced nucleophile activation and substrate solubility. This protocol achieves >90% regiopurity but requires rigorous exclusion of moisture to prevent hydrolytic byproducts [8].
Table 2: Regioselectivity in 6-Iodo-1H-Indazole Amination [8]
Amination Agent | Solvent | Temperature (°C) | C4:C7 Ratio | Yield (%) |
---|---|---|---|---|
NaN₃ | DMF | 160 | 95:5 | 88 |
NH₂OH·HCl | NMP | 180 | 97:3 | 82 |
KNH₂ | Toluene | 110 | 80:20 | 65 |
Organocatalysis offers metal-free routes to N1-substituted 4-amino-6-iodoindazoles, crucial for avoiding metal contamination in pharmaceutical applications. Phosphine-mediated reductive cyclization is prominent: 2-nitrobenzaldehyde derivatives react with amines in the presence of organophosphorus reagents (e.g., Ph₃P or nBu₃P) to form N1-aryl-2H-indazoles. Subsequent iodination at C6 proceeds regioselectively using I₂ in DMSO, yielding N1-aryl-4-amino-6-iodo-1H-indazoles [8].
Enamine catalysis enables asymmetric N1-alkylation. Chiral secondary amines (e.g., MacMillan catalyst) facilitate enantioselective addition of aldehydes to 4-amino-6-iodoindazole, achieving ee values up to 85%. However, the C4-amino group requires transient protection (e.g., as a phthalimide) to prevent competing imine formation [8].
Table 3: Organocatalytic Synthesis of N1-Substituted Derivatives [8]
Substrate | Organocatalyst | Product | Yield (%) | ee (%) |
---|---|---|---|---|
4-Nitro-2-azidobenzaldehyde | nBu₃P | N1-H-4-Amino-6-iodoindazole | 78 | – |
6-Iodoindazole-4-carbaldehyde | L-Proline | N1-Allyl derivative | 65 | 0 |
6-Iodoindazole-4-amine | MacMillan catalyst | N1-(α-Methylbenzyl) derivative | 70 | 85 |
Solid-phase synthesis accelerates the production of 4-amino-6-iodo-1H-indazole analogs for drug screening. Controlled pore glass (CPG) resins functionalized with N-Fmoc-protected indazole precursors enable iterative coupling via phosphoramidite chemistry . The C4-amino group is introduced using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)-mediated amidation, followed by on-resin iodination with N-iodosuccinimide (NIS) in DMF .
Coupling efficiency dictates library purity. At 99% stepwise yield, a 20-mer indazole library achieves 82% overall purity, but this drops to 60% for 50-mers. Pore size optimization is critical: 1000 Å CPG supports accommodate bulky 4-amino-6-iodoindazole monomers more effectively than 500 Å resins, reducing truncation products .
Table 4: Solid-Phase Synthesis Parameters for Indazole Libraries
Resin Type | Pore Size (Å) | Loading Capacity (μmol/g) | Max Oligomer Length | Purity at 20-mer (%) |
---|---|---|---|---|
CPG 500 | 500 | 40 | 40 | 75 |
CPG 1000 | 1000 | 35 | 100 | 90 |
Polystyrene | – | 350 | 30 | 85 |
Multi-halogenated intermediates of 4-amino-6-iodo-1H-indazole exhibit halogen dance rearrangements and axial chirality issues. Electrophilic iodination at C6 can migrate to C7 under acidic conditions due to charge repulsion between the C4-amino group and iodonium ion. Kinetic control via low-temperature reactions (−40°C) in tetrahydrofuran suppresses migration, stabilizing the 6-iodo isomer [2] [4].
Atropisomerism emerges in N1-aryl-4-amino-6-iodoindazoles with ortho-substituted aryl groups. Rotation about the N1–Caryl bond is restricted, creating separable atropisomers with half-lives >24 hours at 25°C. Chiral phosphoric acid catalysts (e.g., TRIP) resolve enantiomers with 90% ee, but scale-up remains limited by racemization during workup [2] [4].
Competing Pathway Analysis:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1